molecular formula C35H28O11 B13399925 Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate

Cat. No.: B13399925
M. Wt: 624.6 g/mol
InChI Key: YCSADDLHGRKXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is a chemical compound with the molecular formula C35H28O11 and a molecular weight of 624.6 g/mol . It is a derivative of D-glucuronic acid, where the hydroxyl groups are protected by benzoyl groups, and the carboxyl group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups, followed by the esterification of the carboxyl group with methanol. One common method involves the use of benzoyl chloride and pyridine to protect the hydroxyl groups, followed by the reaction with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of glucuronidation, a biochemical process involving the addition of glucuronic acid to substrates.

    Medicine: It is used in the development of prodrugs and drug delivery systems.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release D-glucuronic acid, which can then participate in various metabolic processes. The benzoyl groups provide protection to the hydroxyl groups, allowing for selective reactions and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is unique due to its benzoyl protecting groups, which provide stability and selectivity in chemical reactions. The compound’s specific structure allows for targeted applications in organic synthesis and biochemical research .

Properties

IUPAC Name

methyl 3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSADDLHGRKXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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